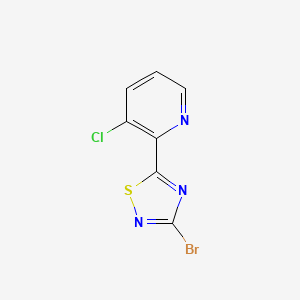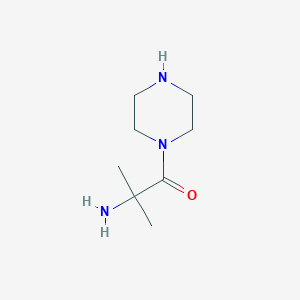
2-Amino-2-methyl-1-(1-piperazinyl)-1-propanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-2-methyl-1-(1-piperazinyl)-1-propanone is a chemical compound that features both an amino group and a piperazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-methyl-1-(1-piperazinyl)-1-propanone typically involves the reaction of 2-amino-2-methyl-1-propanol with piperazine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for mass production. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-2-methyl-1-(1-piperazinyl)-1-propanone can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and alkylating agents. The reactions are typically carried out under controlled temperature and pressure to ensure specificity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
2-Amino-2-methyl-1-(1-piperazinyl)-1-propanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may be used in the study of enzyme interactions and protein synthesis.
Industry: It is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Amino-2-methyl-1-(1-piperazinyl)-1-propanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, affecting the function of these targets and altering biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-2-methyl-1-propanol: Similar in structure but lacks the piperazine ring.
1-(2-Aminoethyl)piperazine: Contains a piperazine ring but differs in the side chain structure.
Propiedades
Número CAS |
479065-33-3 |
|---|---|
Fórmula molecular |
C8H17N3O |
Peso molecular |
171.24 g/mol |
Nombre IUPAC |
2-amino-2-methyl-1-piperazin-1-ylpropan-1-one |
InChI |
InChI=1S/C8H17N3O/c1-8(2,9)7(12)11-5-3-10-4-6-11/h10H,3-6,9H2,1-2H3 |
Clave InChI |
JXLCZIDUUVZWDV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C(=O)N1CCNCC1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


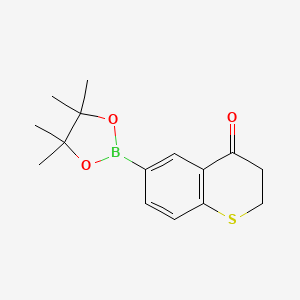
![Tert-butyl 6-(aminomethyl)-6-fluoro-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B13459740.png)
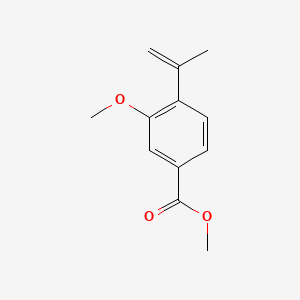
![{2-Azaspiro[3.3]heptan-1-yl}methanol](/img/structure/B13459751.png)
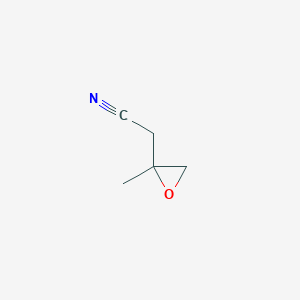

![2-[1-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]acetic acid](/img/structure/B13459764.png)


![rac-(4aR,7aR)-7a-(trifluoromethyl)-octahydro-1lambda6-thiopyrano[2,3-c]pyrrole-1,1-dione hydrochloride](/img/structure/B13459785.png)

![1-(3-{[(tert-butoxy)carbonyl]amino}cyclobutyl)-1H-1,2,3-triazole-4-carboxylicacid,Mixtureofdiastereomers](/img/structure/B13459792.png)

